molecular formula C11H14Cl2N2O2S B497070 (3,4-Dichlorophenyl)(piperidylsulfonyl)amine CAS No. 890602-13-8

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine

Cat. No.: B497070
CAS No.: 890602-13-8
M. Wt: 309.2g/mol
InChI Key: GNZGIZVAHFGJBW-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine is a chemical compound that features a dichlorophenyl group attached to a piperidylsulfonyl amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)(piperidylsulfonyl)amine typically involves the reaction of 3,4-dichloroaniline with piperidine and a sulfonylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps for purification, such as recrystallization or column chromatography, to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms on the phenyl ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)(piperidylsulfonyl)amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroamphetamine: A compound with similar structural features but different pharmacological properties.

    DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide with a similar dichlorophenyl group but different functional groups.

Uniqueness

(3,4-Dichlorophenyl)(piperidylsulfonyl)amine is unique due to its specific combination of a dichlorophenyl group with a piperidylsulfonyl amine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

CAS No.

890602-13-8

Molecular Formula

C11H14Cl2N2O2S

Molecular Weight

309.2g/mol

IUPAC Name

N-(3,4-dichlorophenyl)piperidine-1-sulfonamide

InChI

InChI=1S/C11H14Cl2N2O2S/c12-10-5-4-9(8-11(10)13)14-18(16,17)15-6-2-1-3-7-15/h4-5,8,14H,1-3,6-7H2

InChI Key

GNZGIZVAHFGJBW-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1CCN(CC1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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